Hydroxyhopanone

Anti-inflammatory Cyclooxygenase Isoform selectivity

Hydroxyhopanone (22-hydroxyhopan-3-one, CAS 1981-81-3) is a pentacyclic triterpenoid belonging to the hopanoid class, with a molecular formula of C₃₀H₅₀O₂ and a molecular weight of 442.72 g/mol. It holds historical distinction as the first hopanoid to be isolated and structurally characterized, originally obtained from dammar resin in the 1950s.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 1981-81-3
Cat. No. B158487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyhopanone
CAS1981-81-3
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C
InChIInChI=1S/C30H50O2/c1-25(2)21-13-18-30(8)23(28(21,6)16-14-24(25)31)10-9-22-27(5)15-11-19(26(3,4)32)20(27)12-17-29(22,30)7/h19-23,32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,27-,28-,29+,30+/m0/s1
InChIKeyNVNUNRUPWXZKAL-YKHKZODKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyhopanone (CAS 1981-81-3): Sourcing the First Characterized Hopanoid for Biomarker Research and Bioactivity Screening


Hydroxyhopanone (22-hydroxyhopan-3-one, CAS 1981-81-3) is a pentacyclic triterpenoid belonging to the hopanoid class, with a molecular formula of C₃₀H₅₀O₂ and a molecular weight of 442.72 g/mol . It holds historical distinction as the first hopanoid to be isolated and structurally characterized, originally obtained from dammar resin in the 1950s [1]. The compound features a ketone group at the C-3 position and a tertiary alcohol at C-22 on the hopane skeleton, distinguishing it from bacterial hopanoids like diplopterol which bear a hydroxyl group at C-22 but lack the C-3 ketone [2]. Its dual functionalization underpins its role as a versatile synthetic precursor and a reference standard in geochemical biomarker studies.

Why Generic Hopanoid Substitution Fails for Hydroxyhopanone-Based Applications


Hopanoids sharing the same pentacyclic scaffold can exhibit vastly divergent bioactivity profiles and synthetic utility due to the position and type of functional groups present. Hydroxyhopanone uniquely combines a C-3 ketone with a C-22 tertiary alcohol, a motif that enables specific enzyme interactions and chemical transformations not accessible to its closest analogs. For instance, diplopterol (22-hydroxyhopane) lacks the C-3 ketone entirely and cannot serve as a direct precursor for deuterated standards via H/D exchange at the C-2 position [1]. Similarly, bacteriohopanepolyols, while biologically active as 15-lipoxygenase inhibitors, possess a much bulkier polyhydroxylated side chain that drastically alters their pharmacokinetic properties and synthetic accessibility compared to the simpler hydroxyhopanone scaffold [1]. These structural differences translate into quantifiable variations in target engagement, selectivity, and downstream applicability that preclude simple one-to-one substitution.

Quantitative Differentiation Evidence for Hydroxyhopanone Relative to In-Class and Functional Analogs


COX-2 Enzyme Inhibition and COX-2/COX-1 Selectivity Window for Hydroxyhopanone

Hydroxyhopanone exhibits a sub-micromolar IC₅₀ of 630 nM against human COX-2, while its inhibitory potency against the housekeeping isoform COX-1 is significantly weaker at 4,700 nM [1]. This yields a COX-2/COX-1 selectivity ratio of approximately 7.5-fold favoring COX-2 inhibition.

Anti-inflammatory Cyclooxygenase Isoform selectivity

Preferential Inhibition of HSV-2 over HSV-1 Relative to Co-Isolated Dammar Resin Triterpenoids

Among nine triterpenoids isolated from dammar resin and tested for anti-herpetic activity, hydroxyhopanone exhibited an HSV-1 IC₅₀ of 7.0 μg/mL and an HSV-2 IC₅₀ of 3.0 μg/mL, yielding a 2.3-fold preference for HSV-2 [1]. This selectivity profile contrasts sharply with dammaradienol (HSV-1 2.5 μg/mL, HSV-2 2.0 μg/mL, non-selective) and ursonic acid (HSV-1 7.0 μg/mL, HSV-2 7.0 μg/mL, non-selective), both of which showed equipotent activity across the two viral subtypes.

Antiviral Herpes simplex virus Selectivity profile

Superior COX-2 mRNA Suppression Among 18 Bioactive Constituents from Balanophora laxiflora

In a bioactivity-guided isolation campaign using LPS-stimulated RAW 264.7 macrophages, (21α)-22-hydroxyhopan-3-one (compound 1) was identified as the most potent suppressor of COX-2 mRNA expression among 18 screened compounds from Balanophora laxiflora [1]. Only one other compound (compound 5) showed detectable COX-2 suppression, and its effect was notably weaker than that of hydroxyhopanone.

Anti-inflammatory Bioactivity-guided fractionation COX-2 gene expression

C-3 Ketone as a Synthetic Handle for Deuterated Internal Standard Preparation

The C-3 ketone of hydroxyhopanone facilitates hydrogen-deuterium exchange at the adjacent C-2 position, enabling the synthesis of 2,2-D₂-hydroxyhopanone, which in turn can be reduced to produce 2,2,3,3-D₄-diplopterol [1]. Diplopterol, the C-3 deoxy analog, lacks this ketone and cannot be directly deuterated at C-2 via this simple exchange strategy.

Analytical chemistry Isotope labeling Internal standard synthesis

HPLC-APCI-MS Marker Compound for Dammar vs. Mastic Resin Authentication

In a comprehensive HPLC-APCI-MS analysis of fresh and aged triterpenoid resin varnishes, hydroxyhopanone was identified as one of the specific marker compounds enabling unambiguous discrimination between dammar and mastic resin samples [1]. Its presence, in combination with other hopanoid markers, constitutes a chemical fingerprint absent in mastic resin, which is dominated by oleanane- and ursane-type triterpenoids.

Cultural heritage Resin authentication HPLC-MS marker

Chemical Stability of the Hopane Skeleton Enabling Long-Term Biomarker Preservation

The hopane hydrocarbon skeleton of hydroxyhopanone is fully saturated, endowing it with exceptional diagenetic stability that allows its derivatives to persist in sediments and petroleum reservoirs over geological timescales as molecular fossils [1]. This stability has been exploited to trace the evolutionary origins of hopanoid biosynthesis and to reconstruct paleoenvironmental conditions. In contrast, unsaturated triterpenoids with olefinic bonds (e.g., dammaradienol, which contains a C-20(21) double bond) are more susceptible to oxidative degradation and isomerization during early diagenesis, potentially compromising their fidelity as biomarkers.

Geochemistry Biomarker Diagenetic stability

High-Value Application Scenarios for Hydroxyhopanone Informed by Quantitative Differentiation Data


Anti-Inflammatory Lead Discovery: Prioritizing COX-2-Selective Triterpenoid Scaffolds

Hydroxyhopanone's 630 nM COX-2 IC₅₀ with a 7.5-fold selectivity window over COX-1 positions it as a compact, synthetically tractable starting point for anti-inflammatory lead optimization. Medicinal chemistry teams evaluating natural product-derived COX-2 inhibitors can use this quantitative selectivity benchmark to rank hydroxyhopanone against other triterpenoid scaffolds and design focused analog libraries that preserve or enhance the COX-2 preference.

Antiviral Probe Development: Leveraging HSV-2 Subtype Selectivity

The 2.3-fold preferential inhibition of HSV-2 over HSV-1 observed for hydroxyhopanone, unique among the nine dammar resin triterpenoids tested in parallel , makes it a candidate probe molecule for studying HSV-2-specific entry or replication mechanisms. Virology groups seeking subtype-selective chemical tools can employ hydroxyhopanone as a reference compound to benchmark newly discovered antiviral agents against a known HSV-2-biased triterpenoid.

Geochemical Biomarker Quantification: Internal Standard Preparation via C-3 Ketone Chemistry

The C-3 ketone functional group enables straightforward deuteration of hydroxyhopanone to produce 2,2-D₂-hydroxyhopanone, a precursor to 2,2,3,3-D₄-diplopterol . Geochemistry laboratories engaged in quantifying hopanoid biomarkers in sedimentary cores can leverage this synthetic route to generate cost-effective, isotopically labeled internal standards for GC-MS or LC-MS analysis, circumventing the need for expensive commercial deuterated standards.

Cultural Heritage Authentication: Dammar Resin Provenance via HPLC-MS Fingerprinting

Hydroxyhopanone serves as a specific hopanoid marker that distinguishes dammar resin from mastic resin in aged varnish samples when analyzed by HPLC-APCI-MS . Art conservation scientists and forensic analysts performing provenance authentication of historical paintings or coatings can incorporate hydroxyhopanone as a diagnostic reference compound in their targeted mass spectrometry methods, enabling confident resin source attribution.

Quote Request

Request a Quote for Hydroxyhopanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.